2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine
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Overview
Description
2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a 1,2,4-oxadiazole ring, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Mechanism of Action
The exact mechanism of action of 2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is not fully established. it is believed to exert its effects through general central nervous system depression. The compound does not have a direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .
Comparison with Similar Compounds
Similar Compounds
5-[(3,5-Dimethylphenoxy)methyl]-2-furohydrazide: Another compound with a similar phenoxy group.
Uniqueness
2-(5-((3,5-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is unique due to its 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H19N3O2 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C14H19N3O2/c1-10-6-11(2)8-12(7-10)18-9-14-16-13(17-19-14)4-5-15-3/h6-8,15H,4-5,9H2,1-3H3 |
InChI Key |
CQQPPNZRAFDNCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)CCNC)C |
Origin of Product |
United States |
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